molecular formula C11H13N3O B1411010 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide CAS No. 1987123-22-7

6-(Pent-4-ynyloxy)pyridine-3-carboximidamide

Cat. No.: B1411010
CAS No.: 1987123-22-7
M. Wt: 203.24 g/mol
InChI Key: ASFZVQRBONXNOY-UHFFFAOYSA-N
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Description

6-(Pent-4-ynyloxy)pyridine-3-carboximidamide is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol.

Preparation Methods

The synthesis of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide typically involves the reaction of 6-hydroxypyridine-3-carboximidamide with pent-4-ynyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

6-(Pent-4-ynyloxy)pyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboximidamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pent-4-ynyloxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical research.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 6-(Pent-4-ynyloxy)pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

6-(Pent-4-ynyloxy)pyridine-3-carboximidamide can be compared with other similar compounds, such as:

    6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide: This compound also exhibits inhibitory activity against specific enzymes and proteins, but with different selectivity and potency.

    6-(Pent-4-ynyloxy)pyridine-3-carboxamide: Similar in structure but with different functional groups, leading to variations in chemical reactivity and biological activity.

Properties

IUPAC Name

6-pent-4-ynoxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-3-4-7-15-10-6-5-9(8-14-10)11(12)13/h1,5-6,8H,3-4,7H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFZVQRBONXNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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